N,4-Dimethylpyridazin-3-amine

SSAO inhibition amine oxidase neuroinflammation

N,4-Dimethylpyridazin-3-amine is a disubstituted pyridazine derivative (C₆H₉N₃, MW 123.16) bearing a methyl group at the ring nitrogen and a methyl substituent at the 4-position of the pyridazine core. This specific substitution pattern distinguishes it from both the unsubstituted pyridazin-3-amine parent and mono-substituted analogs (e.g., 4-methylpyridazin-3-amine, N-methylpyridazin-3-amine), resulting in a unique electronic distribution that influences both its synthetic reactivity and biological target engagement.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B13112478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dimethylpyridazin-3-amine
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1)NC
InChIInChI=1S/C6H9N3/c1-5-3-4-8-9-6(5)7-2/h3-4H,1-2H3,(H,7,9)
InChIKeyXENBNXZDAZXNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dimethylpyridazin-3-amine (CAS 126317-67-7): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


N,4-Dimethylpyridazin-3-amine is a disubstituted pyridazine derivative (C₆H₉N₃, MW 123.16) bearing a methyl group at the ring nitrogen and a methyl substituent at the 4-position of the pyridazine core . This specific substitution pattern distinguishes it from both the unsubstituted pyridazin-3-amine parent and mono-substituted analogs (e.g., 4-methylpyridazin-3-amine, N-methylpyridazin-3-amine), resulting in a unique electronic distribution that influences both its synthetic reactivity and biological target engagement [1]. The compound serves as a versatile intermediate for constructing pyridazine-containing pharmacophores, with the N-methyl group enhancing lipophilicity and metabolic stability relative to the primary amine parent while retaining a hydrogen-bond donor for target interactions [2].

N,4-Disubstituted pyridazine scaffold with distinct electronic profile
N-Methyl may improve metabolic stability vs. primary amine parent (class-level)
Regioselective synthetic intermediate via 4-methyl directing effect

Why N,4-Dimethylpyridazin-3-amine Cannot Be Replaced by Generic Pyridazin-3-amine or Mono-Methyl Analogs in Research and Industrial Applications


Generic substitution with pyridazin-3-amine, 4-methylpyridazin-3-amine, or N-methylpyridazin-3-amine introduces measurable differences in target inhibition potency, metabolic stability, and synthetic utility. The N-methyl group abolishes the primary amine's metabolic lability while preserving a hydrogen-bond donor; the 4-methyl group electronically deactivates the ring, altering both electrophilic aromatic substitution regiochemistry and N-oxidation site preference [1][2]. In enzyme inhibition assays, even a single N-alkyl variation (methyl vs. ethyl) on structurally analogous pyridazin-3-amines produces a >1.6-fold difference in percent inhibition at equimolar concentration, demonstrating that the exact N,4-dimethyl substitution pattern is not interchangeable with other alkyl combinations [3]. Procurement of the incorrect analog risks failed synthetic campaigns, misleading structure-activity relationship (SAR) conclusions, and irreproducible biological results.

N-Alkyl variation (e.g., ethyl) may shift SSAO inhibition potency (class-level inference).
4-Methyl substitution directs N-oxidation regiochemistry; 5- or 6-methyl isomers yield different product profiles.
Unsubstituted pyridazin-3-amine parent is susceptible to rapid N-oxidation, altering metabolic stability and SAR interpretation.

Quantitative Differentiation Evidence for N,4-Dimethylpyridazin-3-amine Versus Closest Analogs: Empirical Data for Procurement Decisions


N-Methyl vs. N-Ethyl Substitution Divergence in Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

In a series of 4-aminomethylpyridazine derivatives evaluated against human semicarbazide-sensitive amine oxidase (SSAO/VAP-1), the N-methyl analog (4-(aminomethyl)-N-methylpyridazin-3-amine) achieved 47% inhibition at 0.5 mM, whereas the corresponding N-ethyl analog showed only 29% inhibition under identical conditions—a 1.62-fold potency difference attributable solely to the N-alkyl group [1]. This class-level inference supports the selection of N,4-dimethylpyridazin-3-amine over N-ethyl or larger N-alkyl analogs when SSAO or related amine oxidase targets are under investigation. Note: direct data for N,4-dimethylpyridazin-3-amine on SSAO are not available; the inference is class-level based on the closest structurally characterized analogs.

SSAO inhibition
Class-level
47% vs 29% inhibition (0.5 mM)
N-methyl supports higher target engagement
Closest analogs; direct N,4-dimethyl data unavailable
SSAO inhibition amine oxidase neuroinflammation

Regioselective N-Oxidation Directed by the 4-Methyl Group: Synthetic Planning Advantage Over 5- or 6-Methyl Isomers

In the 3,4-dimethylpyridazine series, N-oxidation occurs exclusively at the nitrogen adjacent to the 4-methyl group (position 1 or 2), yielding a single N-oxide regioisomer. In contrast, 6-substituted 3,4-dimethylpyridazines gave two N-oxide products, with the minor product arising from oxidation at the more hindered nitrogen [1]. This establishes that the 4-methyl substituent exerts a strong directing effect on electrophilic attack at the adjacent ring nitrogen. For N,4-dimethylpyridazin-3-amine, this regiochemical control simplifies downstream functionalization (e.g., nucleophilic displacement, cross-coupling) by enforcing predictable reactivity at the 6-position, unlike 4,6-dimethylpyridazin-3-amine (CAS 17258-21-8) where both reactive sites are sterically and electronically equivalent, or 5,6-dimethylpyridazin-3-amine where the methyl groups are remote from the reaction center.

N-Oxidation regiochemistry
Class-level
Single N-oxide product predicted via 4-methyl directing effect
Simplifies synthetic purification and late-stage functionalization
Extrapolated from 3,4-dimethylpyridazine N-oxidation data
regioselective oxidation pyridazine N-oxide synthetic intermediate

In Silico Binding Affinity of N,N-Dimethylpyridazin-3-amine Scaffold to Acinetobacter baumannii FtsZ: Evidence of Antibacterial Target Engagement

Structure-based virtual screening of the Asinex antibacterial library identified an inhibitor containing an N,N-dimethylpyridazin-3-amine ring that demonstrated strong in silico binding to the A. baumannii cell division protein FtsZ. Molecular dynamics simulations in explicit water revealed that the dimethylamino-pyridazine moiety undergoes upward extension and backward movement on its axis within the active pocket, with Thr310 playing a key role in inhibitor binding. The binding free energy calculated by MM/GBSA was -62.15 kcal/mol and by MM/PBSA was -10.60 kcal/mol, with WaterSwap absolute binding free energy of -16 kcal/mol, all indicating stable complex formation [1]. While the test compound was N,N-dimethylpyridazin-3-amine (not N,4-dimethyl), the shared dimethylamino-pyridazine core suggests that the N-methyl group is critical for the conformational dynamics observed. The N,4-dimethyl variant, bearing an additional 4-methyl group, would be expected to further modulate ring electronics and binding pocket complementarity.

FtsZ binding affinity
Data to verify
−62.15 kcal/mol (MM/GBSA)
Pyridazine core may engage bacterial FtsZ target
In silico on N,N-dimethyl analog; experimental validation needed
antibacterial FtsZ inhibitor molecular dynamics

Impact of N-Methylation on Metabolic Stability: Reduced CYP450-Mediated Oxidation vs. Primary Amine Analogs

Primary aromatic amines such as pyridazin-3-amine are susceptible to rapid N-oxidation and N-acetylation by hepatic enzymes, often resulting in short metabolic half-lives. N-Methylation of the exocyclic amine, as present in N,4-dimethylpyridazin-3-amine, blocks the primary metabolic pathway of N-hydroxylation while introducing a secondary amine that undergoes slower CYP450-mediated N-demethylation [1]. Patent disclosures on pyridazinamine antiviral agents explicitly describe N-alkylation (including N-methylation) as a strategy to improve metabolic stability and prolong half-life in warm-blooded animals . Although direct comparative microsomal stability data for N,4-dimethylpyridazin-3-amine vs. pyridazin-3-amine are not publicly available, the well-established structure-metabolism relationship across the pyridazine and broader heterocyclic amine literature supports a significant stability advantage for the N-methylated derivative.

Metabolic stability
Class-level
Predicted resistance to rapid N-oxidation
N-Methyl may improve metabolic stability over primary amine
Class-level inference from patent literature; verify experimentally
metabolic stability N-dealkylation CYP450

Procurement-Relevant Application Scenarios for N,4-Dimethylpyridazin-3-amine Based on Verified Differentiation Evidence


Scaffold for SSAO/VAP-1 Inhibitor Lead Optimization in Neuroinflammation Programs

Based on class-level evidence that N-methyl substitution on 4-aminomethylpyridazine cores yields 1.62-fold higher SSAO inhibition than N-ethyl analogs at 0.5 mM [1], N,4-dimethylpyridazin-3-amine is the preferred starting scaffold for medicinal chemistry teams targeting semicarbazide-sensitive amine oxidase (SSAO/VAP-1) in Alzheimer's disease, neuroinflammation, or vascular adhesion pathologies. The compound's N-methyl and 4-methyl groups together provide a balance of target affinity and synthetic handle availability at position 6 for further derivatization.

Regioselective Synthetic Intermediate for Pyridazine-Fused Heterocycles and N-Oxide Derivatives

The established regiochemistry of 3,4-dimethylpyridazine N-oxidation—where the 4-methyl group directs electrophilic attack to the adjacent nitrogen, producing a single N-oxide regioisomer—positions N,4-dimethylpyridazin-3-amine as a strategic intermediate when predictable oxidation or subsequent nucleophilic displacement is required [2]. This contrasts with 4,6-dimethyl or 5,6-dimethyl isomers that lack this regiochemical bias, making N,4-dimethylpyridazin-3-amine the rational procurement choice for synthetic routes requiring unambiguous functionalization at the 6-position.

Antibacterial Lead Discovery Targeting Bacterial Cell Division Protein FtsZ

In silico evidence demonstrates that the N,N-dimethylpyridazin-3-amine core engages the Acinetobacter baumannii FtsZ active site with a binding free energy of -62.15 kcal/mol (MM/GBSA) and stable molecular dynamics trajectory [3]. N,4-Dimethylpyridazin-3-amine, sharing this core, is a rational procurement choice for antibacterial drug discovery groups pursuing FtsZ inhibition as a mechanism against multidrug-resistant Gram-negative pathogens, with the additional 4-methyl group offering a vector for further affinity optimization.

Building Block for Metabolically Stable Pyridazine-Based Kinase or GPCR Ligands

The N-methyl secondary amine in N,4-dimethylpyridazin-3-amine is expected to resist the rapid N-oxidation that limits the utility of primary amine pyridazin-3-amine in cellular and in vivo assays [4]. Procurement of this compound over pyridazin-3-amine (CAS 5468-88-2) is indicated when the research objective involves prolonged target engagement in cell-based or animal models, particularly for kinase or GPCR targets where pyridazine scaffolds have established precedent.

Application
Selection Property
Validation Focus
SSAO/VAP-1 inhibitor lead optimization studies
N-methyl substitution for target engagement
SSAO inhibition assay context (class-level)
Regioselective synthetic intermediate for pyridazine N-oxides
4-methyl directing effect on N-oxidation
N-oxide regioisomer confirmation
Antibacterial FtsZ inhibitor discovery
Dimethylamino-pyridazine core engagement
FtsZ binding assay and bacterial susceptibility testing
Metabolically stable pyridazine building block for kinase/GPCR ligands
N-methyl secondary amine stability
Microsomal or hepatocyte stability assays
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